molecular formula C15H14F2O B8202283 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene

Cat. No.: B8202283
M. Wt: 248.27 g/mol
InChI Key: VZVUIJFHFMPJON-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C15H14F2O and a molecular weight of 248.27 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and a 1-(4-methoxyphenyl)ethyl group attached to the 1 position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene typically involves the use of fluorinated benzene derivatives and methoxyphenyl ethyl groups. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy group can also play a role in the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler fluorinated benzene derivative with similar substitution patterns.

    4-Methoxyphenyl Ethyl Benzene: Lacks the fluorine atoms but shares the methoxyphenyl ethyl group.

    2,4-Difluoroanisole: Contains fluorine atoms and a methoxy group but differs in the overall structure.

Uniqueness

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene is unique due to the combination of fluorine atoms and the methoxyphenyl ethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,4-difluoro-1-[1-(4-methoxyphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2O/c1-10(11-3-6-13(18-2)7-4-11)14-8-5-12(16)9-15(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVUIJFHFMPJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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